

A Technical Guide to the Spectroscopic Characterization of 3-Cyano-5-hydroxybenzoic Acid

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Compound of Interest

Compound Name: 3-Cyano-5-hydroxybenzoic acid

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Introduction

3-Cyano-5-hydroxybenzoic acid is a substituted aromatic carboxylic acid with the chemical formula $C_8H_5NO_3$ and a molecular weight of 163.13 g/mol ^[1]. Its structure, featuring a benzene ring functionalized with a carboxyl group, a hydroxyl group, and a cyano group, makes it a molecule of interest in medicinal chemistry and materials science. The specific arrangement of these functional groups dictates its chemical reactivity, potential for hydrogen bonding, and overall electronic properties. A thorough spectroscopic analysis is paramount for confirming its identity, purity, and for elucidating its structural characteristics.

This guide provides a detailed overview of the expected spectroscopic data for **3-cyano-5-hydroxybenzoic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As complete experimental spectra for this specific molecule are not readily available in the public domain, this document leverages established spectroscopic principles and data from closely related analogs to provide a robust predictive analysis. This approach not only offers a comprehensive theoretical framework for researchers but also outlines the experimental methodologies required for its empirical validation.

Molecular Structure and Key Features

The unique substitution pattern of **3-cyano-5-hydroxybenzoic acid**, with all three functional groups in a meta-relationship to each other, is central to its spectroscopic signature. The

electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the electron-donating character of the hydroxyl group, creates a distinct electronic environment for each atom in the molecule.

Caption: Molecular structure of **3-Cyano-5-hydroxybenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-cyano-5-hydroxybenzoic acid**, both ^1H and ^{13}C NMR will provide invaluable structural information. The following predictions are based on the analysis of similar compounds such as 3-hydroxybenzoic acid and 3-cyanobenzoic acid.[\[2\]](#)[\[3\]](#)[\[4\]](#)

^1H NMR Spectroscopy

The ^1H NMR spectrum is expected to show signals for the three aromatic protons and the two acidic protons (hydroxyl and carboxylic acid). The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

Predicted ^1H NMR Data (in DMSO- d_6)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Rationale
~13.0	Singlet (broad)	1H	COOH	The carboxylic acid proton is highly deshielded and often appears as a broad singlet.
~10.0	Singlet (broad)	1H	OH	The phenolic proton is also acidic and will appear as a broad, downfield singlet.
~7.8 - 8.2	Multiplet	3H	Ar-H	The aromatic protons will appear in the typical downfield region, with their exact shifts and multiplicities determined by their positions relative to the electron-withdrawing and -donating groups.

Experimental Protocol for ^1H NMR

- Sample Preparation: Dissolve 5-10 mg of **3-cyano-5-hydroxybenzoic acid** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6) in an NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

- Acquisition: Acquire a standard one-dimensional ^1H spectrum.
- Processing: Process the Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the low symmetry of **3-cyano-5-hydroxybenzoic acid**, eight distinct carbon signals are expected.

Predicted ^{13}C NMR Data (in DMSO- d_6)

Chemical Shift (ppm)	Assignment	Rationale
~165	C=O	The carboxylic acid carbonyl carbon is highly deshielded.
~158	C-OH	The carbon attached to the hydroxyl group is deshielded due to the electronegativity of oxygen.
~130-140	Aromatic C-H	Aromatic carbons bearing a proton.
~115-125	Aromatic C-CN, C-COOH	Quaternary aromatic carbons attached to the cyano and carboxyl groups.
~118	C \equiv N	The cyano carbon has a characteristic chemical shift in this region.

Experimental Protocol for ^{13}C NMR

- Sample Preparation: Use the same sample prepared for ^1H NMR.

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Acquisition: Acquire a proton-decoupled ^{13}C spectrum.
- Processing: Process the FID similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of **3-cyano-5-hydroxybenzoic acid** will be dominated by absorptions from the O-H, C=O, C \equiv N, and aromatic C-H and C=C bonds.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode
3300-2500 (broad)	O-H (Carboxylic Acid)	Stretching
~3200 (broad)	O-H (Phenol)	Stretching
~2230	C \equiv N	Stretching
~1700	C=O	Stretching
~1600, ~1450	C=C	Aromatic Ring Stretching
~1300	C-O	Stretching
~900-650	C-H	Aromatic Out-of-plane Bending

Experimental Protocol for FT-IR

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition: Record the spectrum in the range of 4000-400 cm^{-1} .

- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **3-cyano-5-hydroxybenzoic acid** (MW = 163.13), the mass spectrum will show a molecular ion peak and several fragment ions.

Predicted Mass Spectrometry Fragmentation

m/z	Ion	Fragmentation Pathway
163	$[M]^+$	Molecular Ion
146	$[M-OH]^+$	Loss of the hydroxyl group from the carboxylic acid.
135	$[M-CO]^+$	Loss of carbon monoxide.
118	$[M-COOH]^+$	Loss of the carboxyl group.
91	$[C_6H_4N]^+$	Further fragmentation of the aromatic ring.

Experimental Protocol for Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., HPLC or GC).
- Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Analysis: Acquire the mass spectrum, identifying the molecular ion and major fragment ions.
- High-Resolution MS (HRMS): For confirmation of the elemental composition, perform HRMS analysis to obtain the exact mass.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic characterization of **3-cyano-5-hydroxybenzoic acid** is a critical step in its synthesis and application. While a complete set of experimental data is not readily available, a comprehensive predictive analysis based on the well-established principles of NMR, IR, and Mass Spectrometry, and supported by data from analogous compounds, provides a robust framework for its identification and structural elucidation. The experimental protocols outlined in this guide offer a clear path for researchers to obtain and validate this crucial data, ensuring the scientific integrity of their work.

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